molecular formula C32H45F4NO4Sn B127020 tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester CAS No. 151842-31-8

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester

Cat. No. B127020
M. Wt: 702.4 g/mol
InChI Key: VVOWZDSOYJBSMQ-XCYGSCDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester (abbreviated as Boc-Phe-SnBu3) is a chemical compound used in scientific research. It is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-Phe-SnBu3 is used in various research applications, including peptide synthesis, drug discovery, and biochemistry.

Mechanism Of Action

Boc-Phe-SnBu3 does not have a direct mechanism of action, as it is not a drug. However, it is used as a building block in peptide synthesis, which involves the creation of peptides that can have various mechanisms of action. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and they can also act as inhibitors of protein-protein interactions.

Biochemical And Physiological Effects

Boc-Phe-SnBu3 does not have any direct biochemical or physiological effects, as it is not a drug. However, peptides synthesized using Boc-Phe-SnBu3 can have various biochemical and physiological effects, depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, growth factors, and antimicrobial agents, among other roles.

Advantages And Limitations For Lab Experiments

Boc-Phe-SnBu3 has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be used in automated peptide synthesis. However, Boc-Phe-SnBu3 has some limitations, such as its high cost compared to other amino acid derivatives. It also requires additional steps for deprotection and purification during peptide synthesis.

Future Directions

There are several future directions for the use of Boc-Phe-SnBu3 in scientific research. One direction is the development of new peptide-based drugs that target specific proteins involved in diseases such as cancer and Alzheimer's disease. Another direction is the use of Boc-Phe-SnBu3 in the synthesis of peptides with novel structures and functions. This could lead to the discovery of new biomolecules with therapeutic potential. Additionally, Boc-Phe-SnBu3 could be used in the development of new methods for peptide synthesis that are more efficient and cost-effective.

Synthesis Methods

Boc-Phe-SnBu3 is synthesized using a multi-step process. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the introduction of a tri-n-butylstannyl (SnBu3) group to the phenylalanine side chain. The SnBu3 group is used as a protecting group for the side chain during peptide synthesis. The final step involves the coupling of the Boc-protected phenylalanine with tetrafluorophenyl ester to form Boc-Phe-SnBu3.

Scientific Research Applications

Boc-Phe-SnBu3 is primarily used in peptide synthesis, a process that involves the creation of peptides by linking amino acids together. Peptides are important molecules in biological systems, and they play a crucial role in various physiological processes. Boc-Phe-SnBu3 is used as a building block in peptide synthesis, and it is particularly useful for the synthesis of peptides with a C-terminal phenylalanine residue. Boc-Phe-SnBu3 is also used in drug discovery, where it is used to create peptide-based drugs that target specific proteins.

properties

CAS RN

151842-31-8

Product Name

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester

Molecular Formula

C32H45F4NO4Sn

Molecular Weight

702.4 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-tributylstannylphenyl)propanoate

InChI

InChI=1S/C20H18F4NO4.3C4H9.Sn/c1-20(2,3)29-19(27)25-14(9-11-7-5-4-6-8-11)18(26)28-17-15(23)12(21)10-13(22)16(17)24;3*1-3-4-2;/h5-8,10,14H,9H2,1-3H3,(H,25,27);3*1,3-4H2,2H3;/t14-;;;;/m0..../s1

InChI Key

VVOWZDSOYJBSMQ-XCYGSCDUSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C

synonyms

Boc-BSPATP
tert-butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl este

Origin of Product

United States

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